molecular formula C11H13N5O3S2 B2478823 N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 878065-10-2

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2478823
CAS No.: 878065-10-2
M. Wt: 327.38
InChI Key: SDKHMGRCFRTKHA-UHFFFAOYSA-N
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Description

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a triazole ring, and various functional groups

Properties

IUPAC Name

N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S2/c1-16-8(5-12-10(18)7-3-2-4-20-7)13-14-11(16)21-6-9(17)15-19/h2-4,19H,5-6H2,1H3,(H,12,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKHMGRCFRTKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NO)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene and triazole rings, followed by the introduction of the hydroxyamino and carboxamide groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

Antiviral Applications

One of the significant applications of this compound is in the development of antiviral medications. Research indicates that thiophene carboxamide compounds can inhibit the replication of viruses, such as the foot-and-mouth disease virus (FMDV). A study demonstrated that certain derivatives of thiophene carboxamide exhibited potent antiviral activity against FMDV, with effective concentrations (EC50) in the low micromolar range, suggesting their potential as therapeutic agents for livestock diseases caused by viral infections .

Table 1: Antiviral Activity of Thiophene Carboxamide Compounds

CompoundEC50 (μM)Selectivity Index
PJW 10.083283.5
PJW 20.076886.3
PJW 60.094804.5
PJW 70.120306.5

Anticancer Applications

The compound also shows promise in cancer therapy. Research has highlighted the role of thiophene derivatives in enhancing the function of SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase), which is crucial for calcium homeostasis in cardiac myocytes. This function is often compromised in heart failure, and compounds that can improve SERCA2a activity may have significant implications for treating heart-related conditions . Additionally, some thiophene-linked compounds have been identified as potent inhibitors of cancer cell proliferation through various mechanisms, including targeting specific signaling pathways involved in tumor growth .

Antimicrobial Applications

The antimicrobial properties of thiophene carboxamide derivatives are another area of interest. Studies have shown that these compounds exhibit activity against a range of bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The structural diversity provided by thiophene and triazole moieties contributes to their bioactivity, allowing for targeted modifications to enhance efficacy.

Table 2: Antimicrobial Activity Overview

Compound TypeActivity TypeTarget Organisms
Thiophene CarboxamidesBactericidalGram-positive and Gram-negative bacteria
Thiophene DerivativesAntifungalVarious fungal species

Case Study 1: Foot-and-Mouth Disease Resistance

A study focused on synthesizing and testing various thiophene carboxamide derivatives for their ability to resist FMDV infections in livestock. The results indicated that specific modifications to the thiophene structure significantly enhanced antiviral potency and selectivity, paving the way for new veterinary drugs aimed at controlling FMD outbreaks .

Case Study 2: SERCA2a Function Enhancement

In a clinical study involving cardiac myocytes from failing hearts, a novel N-aryl-N-alkyl-thiophene-2-carboxamide was tested for its ability to restore SERCA2a function. The compound improved intracellular calcium dynamics and contraction strength in cardiomyocytes, showcasing its potential as a therapeutic agent for heart failure management .

Mechanism of Action

The mechanism of action of N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is unique due to its combination of functional groups and ring systems, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for a variety of research and industrial applications.

Biological Activity

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide, designated as CAS Number 878065-16-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O3S2C_{17}H_{17}N_{5}O_{3}S_{2}, with a molecular weight of 403.5 g/mol. The structure includes a thiophene ring and a triazole moiety, which are known for their biological relevance.

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₃S₂
Molecular Weight403.5 g/mol
CAS Number878065-16-8

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiophene and triazole groups exhibit notable antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

In a comparative study, this compound was evaluated alongside other triazole derivatives. The results indicated that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging tests. Similar compounds have shown significant scavenging activity ranging from 69% to 88% in DPPH assays. The presence of hydroxyamino and thiol groups in the structure likely enhances its ability to donate electrons and neutralize free radicals .

Case Studies

  • Antimicrobial Efficacy :
    • A study focused on synthesizing and testing several triazole derivatives found that this compound exhibited potent antibacterial activity against Bacillus cereus with an MIC value of 0.25 µg/mL .
  • Antioxidant Properties :
    • In another investigation assessing the antioxidant capabilities of triazole-based compounds, this particular compound demonstrated a strong ability to reduce oxidative stress markers in vitro, indicating its potential application in managing oxidative stress-related diseases .

Research Findings and Future Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

  • Mechanistic Studies : Further investigations into the specific biochemical pathways affected by this compound can provide insights into its mode of action.
  • In Vivo Studies : Conducting animal model studies will be crucial to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.
  • Formulation Development : Research into suitable delivery systems could enhance the bioavailability of this compound for clinical applications.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?

The synthesis typically involves multi-step reactions, including thioether linkage formation between triazole and thiophene-carboxamide moieties. Key steps require precise temperature control (e.g., reflux in ethanol or acetonitrile) and solvent selection (e.g., DMF for cyclization). For example, yields of 65–76% are achieved when maintaining anhydrous conditions and using catalysts like triethylamine for cyclization reactions . Characterization via IR and NMR spectroscopy is essential to confirm functional groups (e.g., NH, C=O stretches) and structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR identify chemical environments (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole methyl groups at δ 2.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 537.64) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detects key bonds like C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) .

Q. How can researchers identify potential biological targets for this compound?

Computational docking studies (e.g., using AutoDock Vina) predict interactions with enzymes like carbonic anhydrase IX, validated via in vitro assays measuring IC50_{50} values. The hydroxamic acid moiety (N-hydroxy-2-oxoethyl group) is critical for chelating zinc ions in enzyme active sites, a mechanism observed in structurally similar triazole derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values or efficacy may arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols using:

  • Dose-response curves with triplicate measurements.
  • Positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Statistical models (e.g., ANOVA) to assess significance of structural modifications on activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic modifications to the triazole, thiophene, and hydroxamic acid groups are analyzed:

Modification Effect on Activity Reference
Methyl group at triazole↑ Enzymatic inhibition potency
Thiophene → Furan substitution↓ Solubility, ↑ metabolic stability
Hydroxamic acid removalComplete loss of enzyme inhibition

Molecular dynamics simulations (e.g., GROMACS) further validate binding stability .

Q. What methodologies address low yield or impurity challenges in large-scale synthesis?

  • Flow chemistry : Continuous-flow reactors improve reproducibility and reduce byproducts (e.g., Omura-Sharma-Swern oxidation for diazo intermediates) .
  • Recrystallization optimization : Use solvent mixtures (e.g., ethanol/water 4:1) to enhance purity (>95%) .
  • DoE (Design of Experiments) : Multi-variable analysis identifies critical parameters (e.g., temperature, catalyst loading) for yield optimization .

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